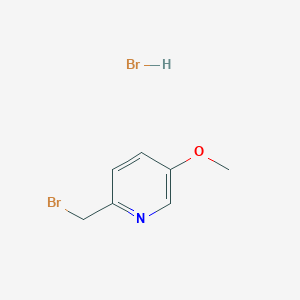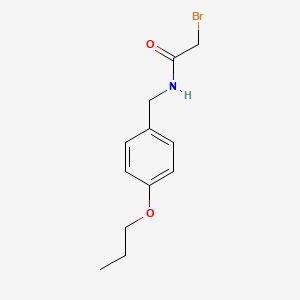
Ac-Ala-Ser-Thr-Asp-AMC
Übersicht
Beschreibung
Ac-Ala-Ser-Thr-Asp-AMC, also known as N-acetyl-L-alanyl-L-seryl-L-threonyl-L-aspartyl-7-amido-4-methylcoumarin, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in the study of protease activity, where it serves as a fluorogenic substrate. Upon cleavage by specific proteases, the compound releases 7-amido-4-methylcoumarin, which fluoresces, allowing for the quantification of enzyme activity .
Wissenschaftliche Forschungsanwendungen
Ac-Ala-Ser-Thr-Asp-AMC is widely used in scientific research due to its versatility and specificity. Some of its applications include:
Protease Activity Assays: Used to measure the activity of various proteases, including caspases and legumain, which are involved in apoptosis and other cellular processes.
Drug Discovery: Serves as a substrate in high-throughput screening assays to identify potential protease inhibitors.
Biochemical Studies: Employed in studies of enzyme kinetics and mechanism of action.
Medical Research: Utilized in the development of diagnostic assays for diseases where protease activity is a biomarker
Wirkmechanismus
Target of Action
Ac-Ala-Ser-Thr-Asp-AMC is a versatile building block used in organic synthesis, as a reagent, or a specialty chemical . It has been shown to be an effective inhibitor of phosphodiesterase 3 (PDE3) and cyclic nucleotide phosphodiesterases (PDEs) . These enzymes play a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
The compound interacts with its targets, PDE3 and cyclic nucleotide PDEs, by inhibiting their activity . This inhibition results in an increase in the intracellular concentration of cyclic nucleotides, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of PDE3 and cyclic nucleotide PDEs by this compound affects the cyclic nucleotide signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s action on this pathway can lead to downstream effects on these processes .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PDE3 and cyclic nucleotide PDEs . By inhibiting these enzymes, the compound can alter cellular signaling and potentially affect various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Ser-Thr-Asp-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The N-terminal protecting group (usually Fmoc) is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Ala-Ser-Thr-Asp-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the aspartic acid and the 7-amido-4-methylcoumarin moiety releases the fluorescent AMC group.
Common Reagents and Conditions
Proteases: Enzymes such as caspases, legumain, and other serine proteases are commonly used to cleave this compound.
Buffers: Reactions are typically carried out in buffered solutions (e.g., HEPES or Tris) to maintain optimal pH for enzyme activity.
Major Products
The primary product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits strong fluorescence, making it easy to detect and quantify .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Ala-Ala-Asp-AMC: Another fluorogenic substrate used for caspase activity assays.
Ac-Val-Glu-Ile-Asp-AMC: A substrate for caspase-6.
Z-VAD-FMK: A pan-caspase inhibitor that also interacts with legumain.
Uniqueness
Ac-Ala-Ser-Thr-Asp-AMC is unique due to its specific sequence, which makes it a suitable substrate for certain proteases like legumain. Its ability to release a highly fluorescent product upon cleavage makes it particularly useful in sensitive and quantitative assays .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRISNLICFCDOG-APVFFDMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)








![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)
